[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Colistimethate is synthesized from colistin through a chemical reaction with methanesulfonic acid. The process involves the sulfonation of colistin, resulting in the formation of colistin methanesulfonate .
Industrial Production Methods: In industrial settings, colistimethate sodium is produced by reacting colistin with methanesulfonic acid under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is then purified and dried to obtain colistimethate sodium in its final form .
Chemical Reactions Analysis
Types of Reactions: Colistimethate undergoes hydrolysis to convert into its active form, colistin . This hydrolysis can occur under acidic conditions, and the reaction is temperature-dependent .
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Colistimethate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Colistimethate exerts its effects by disrupting the bacterial cell membrane. It is a surface-active agent with both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane . This interaction changes the membrane’s permeability, leading to leakage of intracellular substances and ultimately causing cell death . Colistimethate is hydrolyzed in vivo to colistin, which acts as a cationic detergent and damages the bacterial cytoplasmic membrane .
Comparison with Similar Compounds
- Polymyxin B
- Polymyxin E (Colistin)
- Penicillin G Potassium
Colistimethate stands out due to its effectiveness against multidrug-resistant gram-negative bacteria and its use as a last-resort antibiotic in severe infections .
Properties
Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. | |
CAS No. |
748069-57-0 |
Molecular Formula |
C58H110N16O28S5 |
Molecular Weight |
1639.9 g/mol |
IUPAC Name |
[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid |
InChI |
InChI=1S/C58H110N16O28S5/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102) |
InChI Key |
BSSIRFLGSWHWDE-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCNCS(=O)(=O)O)CCNCS(=O)(=O)O)C(C)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCNCS(=O)(=O)O)CCNCS(=O)(=O)O)C(C)O |
8068-28-8 | |
physical_description |
Solid |
solubility |
Appreciable 4.17e+00 g/L |
Synonyms |
colistimethate colistimethate sodium colistimethate, disodium salt colistin sodium methanesulfonate colistinmethanesulfonic acid |
Origin of Product |
United States |
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